molecular formula C6H15NO2 B13949337 4-Methoxy-4-amino-2-pentanol CAS No. 64011-44-5

4-Methoxy-4-amino-2-pentanol

Cat. No.: B13949337
CAS No.: 64011-44-5
M. Wt: 133.19 g/mol
InChI Key: BJTHUIGHIKEJLS-UHFFFAOYSA-N
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Description

4-Methoxy-4-amino-2-pentanol is an organic compound with the molecular formula C6H15NO2 It is a derivative of pentanol, featuring both methoxy and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-amino-2-pentanol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-pentanone with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-amino-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methoxy-4-amino-2-pentanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-amino-2-pentanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4-methyl-2-pentanol: Similar in structure but with a methyl group instead of an amino group.

    4-Amino-2-pentanol: Lacks the methoxy group, making it less versatile in certain reactions.

    2-Methoxy-5-aminopentane: Different positioning of functional groups, leading to different chemical properties.

Uniqueness

4-Methoxy-4-amino-2-pentanol is unique due to the presence of both methoxy and amino groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

CAS No.

64011-44-5

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

4-amino-4-methoxypentan-2-ol

InChI

InChI=1S/C6H15NO2/c1-5(8)4-6(2,7)9-3/h5,8H,4,7H2,1-3H3

InChI Key

BJTHUIGHIKEJLS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(N)OC)O

Origin of Product

United States

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